molecular formula C12H14BrNO3 B8169196 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one

6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one

Cat. No.: B8169196
M. Wt: 300.15 g/mol
InChI Key: RNGLJTJCKQWUHC-UHFFFAOYSA-N
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Description

6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one is an organic compound belonging to the benzo[d]oxazole family This compound features a methoxy group and a bromine atom attached to the aromatic ring, along with an isobutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one typically involves a multi-step process:

  • Bromination: : The initial step involves the bromination of 3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one. A brominating agent such as bromine or N-bromosuccinimide (NBS) is commonly used. The reaction is carried out in an inert solvent like chloroform or carbon tetrachloride, often at room temperature or slightly elevated temperatures.

  • Isolation: : The brominated intermediate is isolated by filtration or extraction and purified through recrystallization or chromatography.

  • Final Synthesis: : The purified intermediate undergoes further reactions, such as methoxylation, where a methoxy group is introduced under suitable conditions, often using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

For industrial-scale production, these steps can be scaled up using batch reactors or continuous flow systems. Process optimization involves controlling reaction conditions like temperature, solvent choice, and reagent concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one can undergo oxidation reactions, leading to the formation of various oxidized products, which may include ketones or aldehydes.

  • Reduction: : This compound can be reduced to produce alcohols or alkanes, depending on the reducing agent and conditions used.

  • Substitution: : The bromine atom in the compound is a good leaving group, making it prone to nucleophilic substitution reactions, where other nucleophiles replace the bromine atom.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Nucleophiles: : Sodium methoxide, potassium tert-butoxide, and Grignard reagents.

Major Products

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or saturated hydrocarbons.

  • Substitution: : Formation of various derivatives where bromine is replaced by other functional groups.

Scientific Research Applications

6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one finds applications across various scientific disciplines:

  • Chemistry: : As an intermediate in organic synthesis, it serves as a building block for more complex molecules.

  • Biology: : It may act as a probe or ligand in biochemical assays to study molecular interactions.

  • Medicine: : Research into its potential pharmacological properties could lead to the development of new therapeutic agents.

  • Industry: : Used in material science for developing novel polymers or as a precursor in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one exerts its effects varies based on its application:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, leading to changes in biological activity.

  • Pathways Involved: : Depending on its binding site, it can influence pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 3-Isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one:

  • 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one: : Absence of the isobutyl group results in different physicochemical properties and biological activities.

  • 3-Isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one: : The presence of different substituents on the aromatic ring influences its overall behavior.

Highlighting Uniqueness

The bromine atom in 6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one makes it particularly reactive in substitution reactions, which can be exploited for the synthesis of diverse chemical derivatives. Additionally, the combination of an isobutyl side chain and a methoxy group provides unique steric and electronic effects, distinguishing it from similar compounds.

That’s the lowdown on this compound. Dive in and explore—chemistry is pretty mind-blowing. Anything else you’re curious about?

Properties

IUPAC Name

6-bromo-5-methoxy-3-(2-methylpropyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-7(2)6-14-9-5-10(16-3)8(13)4-11(9)17-12(14)15/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGLJTJCKQWUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC(=C(C=C2OC1=O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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